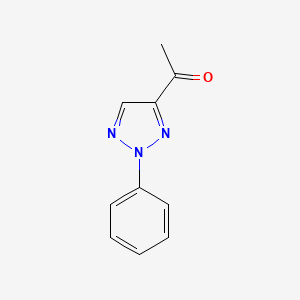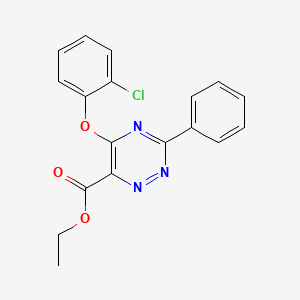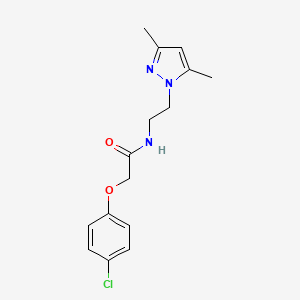
3-(Bromomethyl)cyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)cyclohexanol is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . It has a molecular weight of 177.082 .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the conversion of 3-bromocyclohexene to cyclohexane . This process requires acid and heat for the top reaction to give elimination. It is also possible with the correct choice of catalyst to reduce the alkyl halide by hydrogenation .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
The E2 Reaction and Cyclohexane Conformation play a significant role in the chemical reactions of this compound . The E2 reaction involves the removal of two substituents with the addition of a strong base, resulting in an alkene .Physical And Chemical Properties Analysis
This compound has a molecular weight of 177.08 g/mol . It has a refractive index of 1.492 and a density of 1.269 g/mL at 25 °C .Scientific Research Applications
Enzyme Induction and Activation of Mutagens
Cyclohexanol, a related compound to 3-(Bromomethyl)cyclohexanol, has been studied for its role in inducing cytochrome P450 enzymes, particularly the CYP2E and CYP2B subfamilies. It has been observed that S9 fractions derived from Cyclohexanol treated rats can activate several N-nitrosamines into mutagens detectable by the Salmonella typhimurium Ames test. This indicates potential applications in studying enzyme induction and mutagen activation (Escobar-García et al., 2001).
Carbonic Anhydrase Inhibition
Cyclohexanonyl bromophenol derivatives, similar in structure to this compound, have shown to be effective inhibitors of human carbonic anhydrase isozymes. This suggests their potential application in the development of novel inhibitors for diseases like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Neuropharmacological Studies
Compounds structurally related to this compound have been utilized in neuropharmacological research. For instance, 2-(4-Phenylpiperidino)cyclohexanol (AH5183), a structural analog, has been studied for its binding properties in the rat brain, indicating potential in understanding neurotransmitter transport mechanisms (Marien et al., 1987).
Chemical Synthesis and Organic Chemistry Applications
Hydroxybromination reactions involving compounds like this compound have been studied for their stereochemistry and potential applications in organic synthesis and chemical modification processes (Haufe, 1982).
Co-carcinogenic Studies
Cyclohexanol, a similar compound, has been examined for its co-carcinogenic potential in rat hepatocarcinogenesis models. Such studies contribute to understanding the role of industrial chemicals in cancer development (Márquez-Rosado et al., 2007).
Antibacterial and Antifungal Applications
Studies have explored the antimicrobial activities of cyclohexanol-substituted compounds, suggesting potential use in developing new antibiotics to combat antimicrobial resistance (Masih et al., 2021).
Mechanism of Action
Mode of Action
3-(Bromomethyl)cyclohexanol, like other brominated compounds, is likely to undergo elimination reactions . The E1 elimination mechanism is a two-step process involving the departure of a leaving group (in this case, the bromine atom) and the formation of a carbocation intermediate. This is followed by the abstraction of a proton from an adjacent carbon, forming a new pi bond .
Biochemical Pathways
The compound’s elimination reaction could potentially interfere with various biochemical pathways, particularly those involving electrophilic addition .
Pharmacokinetics
Similar compounds are often absorbed through the gastrointestinal tract or respiratory system, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine or feces .
Result of Action
The compound’s elimination reaction could potentially lead to the formation of new compounds within the cell, altering cellular function .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of this compound. For example, the presence of acid and heat can facilitate the compound’s elimination reaction .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
properties
IUPAC Name |
3-(bromomethyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c8-5-6-2-1-3-7(9)4-6/h6-7,9H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWZVYFLGBDUFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1782346-80-8 |
Source


|
| Record name | 3-(bromomethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[6-(3-chloro-4-methylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2377897.png)
![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2377898.png)


![2-Methoxy-5-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzamide](/img/structure/B2377903.png)
![1-(5-(Cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-fluorophenyl)urea](/img/structure/B2377904.png)



![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2377909.png)

